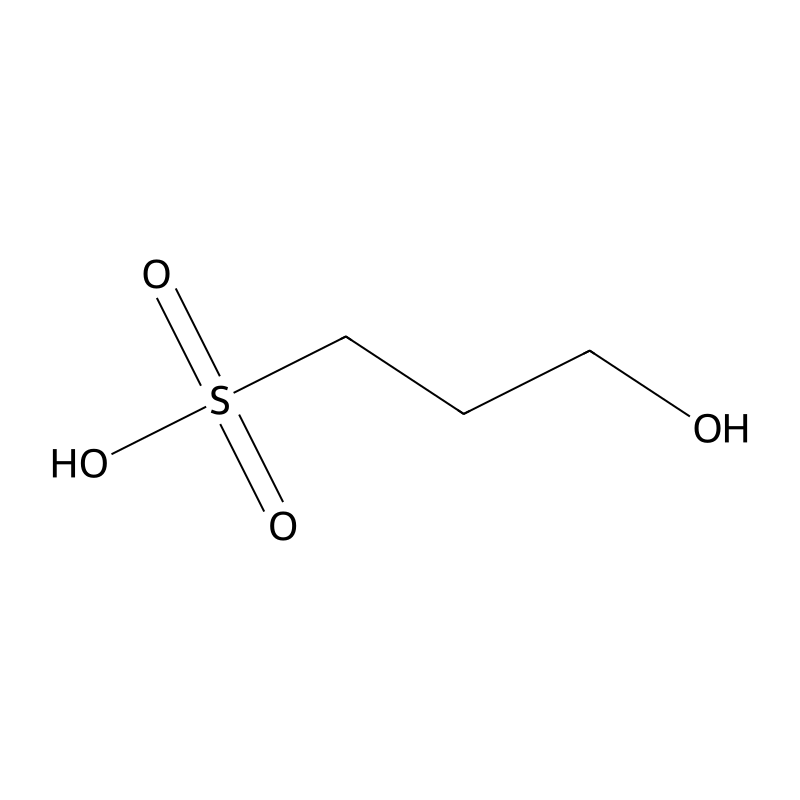3-Hydroxypropane-1-sulfonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Neuroscience
Application Summary: In neuroscience, 3-Hydroxypropane-1-sulfonic acid is studied for its potential role in modulating neurotransmitter systems, particularly in relation to anxiety and fear memory.
Methods of Application: The compound is used in animal models to investigate its effects on brain function, often involving the administration to subjects and monitoring behavioral and physiological responses.
Results and Outcomes: Research suggests that 3-Hydroxypropane-1-sulfonic acid may influence cognitive functions and could be beneficial in improving cognition in models of neurological disorders .
Chemical Synthesis
Application Summary: This compound serves as a precursor in the synthesis of various chemical products, including the production of propane sultone, a compound used in further chemical reactions.
Methods of Application: 3-Hydroxypropane-1-sulfonic acid undergoes chemical reactions under controlled conditions to yield propane sultone, which is then utilized in further synthetic processes .
Results and Outcomes: The synthesis of propane sultone from 3-Hydroxypropane-1-sulfonic acid is a key step in the production of various sulfonate compounds used in different industrial applications.
Flavor and Fragrance Chemistry
Application Summary: The compound is used in the flavor and fragrance industry to synthesize various aromatic compounds and flavoring agents.
Methods of Application: It serves as a building block in the synthesis of complex molecules that are used in perfumes and flavorings.
Results and Outcomes: The synthesis of flavor and fragrance compounds using 3-Hydroxypropane-1-sulfonic acid has resulted in the creation of new and unique sensory experiences.
3-Hydroxypropane-1-sulfonic acid is a sulfonic acid derivative characterized by the presence of a hydroxyl group attached to a propane backbone. Its molecular formula is C₃H₈O₄S, and it has a molecular weight of approximately 140.15 g/mol. This compound is notable for its unique structure, which combines both alcohol and sulfonic acid functionalities, making it an important intermediate in various
- Oxidation: This compound can be oxidized to form 1,3-propane sultone, a cyclic sulfonate ester. This reaction highlights its reactivity due to the hydroxyl group, which can be transformed into a carbonyl group under oxidative conditions.
- Substitution: The hydroxyl group in 3-hydroxypropane-1-sulfonic acid can undergo substitution reactions, allowing for the introduction of various functional groups, which can enhance its utility in organic synthesis.
- Neutralization: When reacted with bases such as potassium hydroxide, it forms salts that have different solubility and stability properties compared to the parent acid .
Several methods have been developed for synthesizing 3-hydroxypropane-1-sulfonic acid:
- Direct Sulfonation: One common approach involves the sulfonation of propane derivatives using sulfur trioxide or chlorosulfonic acid followed by hydrolysis to introduce the hydroxyl group.
- Hydrolysis of Sulfonate Esters: Another method includes the hydrolysis of corresponding sulfonate esters under acidic or basic conditions, leading to the formation of 3-hydroxypropane-1-sulfonic acid.
- Neutralization: The synthesis can also involve neutralizing the acid with a base, resulting in the formation of salts that can be converted back to the free acid through acidification .
3-Hydroxypropane-1-sulfonic acid has several applications across various fields:
- Biochemical Research: It serves as a buffering agent in biochemical assays and experiments due to its ability to maintain pH stability.
- Pharmaceuticals: The compound may act as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
- Agricultural Chemicals: It can be utilized in formulating agricultural chemicals where sulfonic acids are required for solubility and efficacy.
Interaction studies involving 3-hydroxypropane-1-sulfonic acid focus on its compatibility with other compounds in various formulations. Understanding these interactions is crucial for ensuring stability and efficacy in applications such as pharmaceuticals and biochemical assays. Detailed studies are necessary to evaluate how this compound interacts with proteins, enzymes, or other small molecules.
Several compounds share structural similarities with 3-hydroxypropane-1-sulfonic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Propanesulfonic acid | Sulfonic acid without hydroxyl group | Simpler structure; lacks additional hydroxyl function |
| 2-Hydroxypropane-1-sulfonic acid | Hydroxyl group at different position | Different reactivity profile due to position change |
| 3-Aminopropane-1-sulfonic acid | Amino group instead of hydroxyl | Exhibits different biological activity due to amine |
3-Hydroxypropane-1-sulfonic acid stands out due to its dual functional groups (hydroxyl and sulfonic), which provide it with unique reactivity and potential applications not found in simpler sulfonates or alcohols.
XLogP3
GHS Hazard Statements
H290 (26.92%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








